L-5-Carboxymethylhydantoin
Overview
Description
L-5-Carboxymethylhydantoin is a derivative of hydantoin, a compound that belongs to the family of cyclic amides It is characterized by the presence of a carboxymethyl group attached to the hydantoin ring
Mechanism of Action
Mode of Action
It is known to be an imidazolidine-2,4-dione having a carboxymethyl group at the 5-position .
Biochemical Pathways
It is known that the enzyme carboxymethylhydantoinase (ec 3524) catalyzes the chemical reaction of L-5-carboxymethylhydantoin and water to produce N-carbamoyl-L-aspartate . This suggests that this compound may play a role in the metabolism of certain amino acids.
Biochemical Analysis
Biochemical Properties
L-5-Carboxymethylhydantoin plays a significant role in biochemical reactions, particularly in the hydrolysis of cyclic amides. It interacts with enzymes such as carboxymethylhydantoinase (EC 3.5.2.4), which catalyzes the conversion of this compound and water to N-carbamoyl-L-aspartate . This enzyme belongs to the hydrolase family, acting on carbon-nitrogen bonds other than peptide bonds. The interaction between this compound and carboxymethylhydantoinase is crucial for the breakdown of this compound, facilitating its role in metabolic pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in pyrimidine metabolism, such as dihydroorotic acid and ureidosuccinic acid . These interactions can lead to changes in gene expression and metabolic flux, impacting cellular function and overall metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and biomolecules. For instance, carboxymethylhydantoinase catalyzes the hydrolysis of this compound, resulting in the formation of N-carbamoyl-L-aspartate . This reaction is essential for the breakdown and utilization of this compound in metabolic pathways. Additionally, the compound may influence enzyme activity through inhibition or activation, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential impact on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and enzyme activity. At higher doses, this compound can lead to toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the breakdown of cyclic amides and pyrimidine metabolism. The compound interacts with enzymes such as carboxymethylhydantoinase, facilitating its conversion to N-carbamoyl-L-aspartate . This reaction is a crucial step in the utilization of this compound in cellular metabolism, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in various cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its role in cellular function and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments through targeting signals or post-translational modifications . These localization patterns are crucial for the compound’s role in biochemical reactions and metabolic pathways, affecting its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-5-Carboxymethylhydantoin can be synthesized through several methods. One common approach involves the reaction of hydantoin with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Hydantoin is dissolved in a suitable solvent, such as water or ethanol.
- Chloroacetic acid is added to the solution, followed by the addition of a base, such as sodium hydroxide.
- The reaction mixture is heated to promote the formation of this compound.
- The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the production of high-quality this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
L-5-Carboxymethylhydantoin undergoes several types of chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the compound can participate in these reactions under appropriate conditions.
Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and carboxymethylhydantoinase enzyme.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the carboxymethyl group.
Major Products Formed
Hydrolysis: N-carbamoyl-L-aspartate.
Substitution: Various substituted hydantoin derivatives, depending on the nucleophile used.
Scientific Research Applications
L-5-Carboxymethylhydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Comparison with Similar Compounds
L-5-Carboxymethylhydantoin can be compared with other hydantoin derivatives, such as:
Allantoin: A naturally occurring hydantoin derivative involved in purine metabolism.
L-5-Carboxyethylhydantoin: Similar to this compound but with an ethyl group instead of a methyl group.
N-Methylhydantoin: A derivative with a methyl group attached to the nitrogen atom of the hydantoin ring.
Uniqueness
This compound is unique due to its specific structure, which includes a carboxymethyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
L-5-Carboxymethylhydantoin (CMH) is a hydantoin derivative that has garnered attention for its potential biological activities, particularly in microbial transformations and enzyme interactions. This article delves into the biological activity of CMH, highlighting its enzymatic roles, microbial interactions, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its hydantoin structure, which includes a five-membered ring containing two carbonyl groups and an amide. The carboxymethyl group enhances its solubility and reactivity, making it a subject of interest in biochemical studies.
Enzymatic Activity
Research has shown that this compound is involved in various enzymatic reactions, particularly those mediated by hydantoinases. These enzymes are crucial for the hydrolysis of hydantoins into corresponding amino acids.
Table 1: Enzymatic Activities Related to this compound
Enzyme | Substrate | Product | Organism | Activity Type |
---|---|---|---|---|
D-Specific Hydantoinase | DL-5-(p-hydroxyphenyl)hydantoin | D-amino acids | Pseudomonas putida | Hydrolytic |
N-carbamoyl-D-amino acid | N-carbamoyl-D-amino acids | D-amino acids | Comamonas sp. | Amidohydrolytic |
L-selective Hydrolase | DL-5-isopropylhydantoin | L-valine | Bacillus sp. | Amidohydrolytic |
These enzymes facilitate the conversion of hydantoins to amino acids, which are vital for various metabolic processes. For instance, studies have demonstrated that Bacillus species can selectively hydrolyze DL-5-isopropylhydantoin to produce L-valine, a key amino acid in protein synthesis .
Microbial Transformations
This compound also plays a significant role in microbial transformations. Certain bacteria can utilize CMH as a substrate for growth, leading to the production of valuable metabolites.
Case Study: Microbial Utilization of this compound
In a study conducted by Yamashiro et al., the transformation of CMH was explored using Bacillus sp. The bacteria were observed to convert CMH into several amino acids through selective hydrolysis processes. The research highlighted the potential for using CMH in biotechnological applications aimed at amino acid production .
Physiological Roles and Applications
The physiological roles of this compound are still being elucidated. However, its involvement in amino acid production suggests potential applications in nutrition and pharmaceuticals. The enzyme activities associated with CMH may also be harnessed for biocatalysis in organic synthesis.
Table 2: Potential Applications of this compound
Application | Description |
---|---|
Amino Acid Production | Utilized by bacteria for synthesizing essential amino acids |
Biocatalysis | Potential use in organic synthesis via hydrolases |
Pharmaceutical Development | Possible precursor for drug synthesis |
Properties
IUPAC Name |
2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLZADYSWBCOX-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)NC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26184-53-2 | |
Record name | 2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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